molecular formula C15H16FNO2S B4997986 N-(4-fluorobenzyl)-2,4-dimethylbenzenesulfonamide

N-(4-fluorobenzyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B4997986
M. Wt: 293.4 g/mol
InChI Key: MUPIXASIBIZJMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-fluorobenzyl)-2,4-dimethylbenzenesulfonamide and its analogs involves several chemical reactions, including the formation of hydrogen-bonded self-associates in solution and in crystal structures. These processes are crucial for understanding the compound's formation and stability (Sterkhova et al., 2021).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide and its derivatives, has been analyzed through crystallography. These studies reveal the packing patterns, intermolecular interactions, and the role of hydrogen bonding in stabilizing the crystal structures (Suchetan et al., 2015).

Chemical Reactions and Properties

This compound and similar compounds undergo various chemical reactions, including N-demethylation facilitated by N-fluorobenzenesulfonimide as an oxidant. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications (Yi et al., 2020).

Physical Properties Analysis

The physical properties of this compound are closely linked to its crystal structure and molecular interactions. Studies on compounds like N-(4-fluorobenzoyl)benzenesulfonamide provide insights into the factors that influence these properties, including hydrogen bonding and intermolecular forces (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of this compound, such as reactivity and stability, are determined by its functional groups and molecular structure. Research on related compounds, including their synthesis and reactivity, helps understand these properties and their implications for various applications (Sterkhova et al., 2021).

Safety and Hazards

Safety data sheets provide information on the potential hazards of similar compounds. For instance, “4-Fluorobenzyl chloride” is classified as a combustible liquid that causes severe skin burns and eye damage .

Mechanism of Action

Target of Action

The primary target of N-(4-fluorobenzyl)-2,4-dimethylbenzenesulfonamide is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neural cells, a compound implicated in the development of Alzheimer’s disease.

Mode of Action

It is known to interact with its target, beta-secretase 1 . The interaction between the compound and its target may result in changes in the enzymatic activity of Beta-secretase 1, potentially influencing the production of beta-amyloid peptide.

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-11-3-8-15(12(2)9-11)20(18,19)17-10-13-4-6-14(16)7-5-13/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPIXASIBIZJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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